Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate
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Description
Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate is a useful research compound. Its molecular formula is C70H49MnN2O4 and its molecular weight is 1037.1 g/mol. The purity is usually 95%.
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Biological Activity
Manganese (Mn) is a transition metal with significant biological relevance, particularly in its various oxidation states, including Mn(3+). This article focuses on the biological activity of the complex Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate . The compound has garnered attention due to its potential antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Properties
Recent studies have shown that manganese complexes exhibit promising antimicrobial activities. For instance, manganese(I) tricarbonyl complexes with azole ligands have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and E. coli. The incorporation of 1,2,3-triazole-derived ligands into manganese complexes has further enhanced their antibacterial properties. The minimum inhibitory concentration (MIC) values for these complexes ranged from 1.79 to 61.95 µM against Gram-negative bacteria, indicating significant bactericidal activity at low concentrations .
Anticancer Activity
Manganese complexes have also been investigated for their anticancer potential. Studies suggest that these compounds can induce cell death in cancer cells through mechanisms involving oxidative stress and apoptosis. For example, manganese(III) complexes have been shown to increase reactive oxygen species (ROS) production, which can lead to cancer cell apoptosis . The ability of manganese to modulate metabolic pathways related to cancer progression is an area of active research.
Oxidative Stress and Antioxidant Mechanism
Manganese plays a crucial role in the body's antioxidant defense system, primarily through its involvement in manganese superoxide dismutase (MnSOD). This enzyme catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby reducing oxidative stress . A deficiency or excess of manganese can disrupt this balance, leading to increased ROS and potential cellular damage.
Study 1: Manganese Complexes Against Antibiotic Resistance
A study evaluated the antimicrobial efficacy of manganese(I) tricarbonyl complexes against multidrug-resistant strains. The results indicated that these complexes not only inhibited bacterial growth but also displayed low toxicity towards host cells, making them suitable candidates for further development as therapeutic agents .
Study 2: Manganese Oxides in Environmental Remediation
Research on biological manganese oxides produced by manganese-oxidizing bacteria revealed their potential in removing contaminants such as oxytetracycline from water sources. The study highlighted the efficiency of these biogenic oxides in catalyzing the degradation of antibiotics, thus showcasing the environmental applications of manganese biology .
Data Tables
Biological Activity | Pathogen/Cell Type | MIC (µM) | Mechanism |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 1.89 | Bactericidal via ROS production |
Antibacterial | E. coli | 1.79 | Disruption of cell membrane integrity |
Anticancer | Cancer Cell Lines | Varies | Induction of apoptosis through oxidative stress |
Environmental Remediation | Oxytetracycline | N/A | Catalytic degradation by biological manganese oxides |
Properties
Molecular Formula |
C70H49MnN2O4 |
---|---|
Molecular Weight |
1037.1 g/mol |
IUPAC Name |
manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3 |
InChI Key |
KXEXRGSEABDUME-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |
Origin of Product |
United States |
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